molecular formula C15H17N5O B2699158 2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-61-6

2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2699158
CAS RN: 899997-61-6
M. Wt: 283.335
InChI Key: YGFPGJDRKHNDNT-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . It has a molecular weight of 150.1380 .


Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . Mono- and dinuclear platinum (II) coordination compounds of formula cis-[PtCl2(NH3)(dmtp)], where dmtp is 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, have also been synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . In related compounds, the same triazolopyrimidine ligand coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine leads to the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .

Scientific Research Applications

Synthesis and Fungicidal Activities

Triazolopyrimidine derivatives have been synthesized and tested for their fungicidal activities, indicating their potential in agricultural chemistry for plant protection. The synthesis involves starting materials like 5-amino-1,2,4-triazole-3-carboxylic acid ester, and some of the synthesized compounds exhibit excellent fungicidal properties (Li De-jiang, 2008).

Antimicrobial Activity

Some triazolopyrimidine derivatives are synthesized through three-component reactions involving acetoacetanilides, aromatic aldehyde, and 5-aminotetrazole. These compounds have been characterized for their antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Владимир Леонидович Гейн et al., 2010).

Antiproliferative Agents

A novel series of triazolopyrimidine-6-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cells. This research indicates the potential of triazolopyrimidine derivatives in the development of anticancer agents, demonstrating significant cytotoxic activity in various cancer cell lines (Xian-Sen Huo et al., 2021).

Supramolecular Chemistry

Triazolopyrimidine derivatives have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These studies provide insights into the structural and electronic properties of triazolopyrimidine-based ligands and their potential applications in the design of new materials with specific functionalities (M. Fonari et al., 2004).

properties

IUPAC Name

2,5-dimethyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-8-4-6-11(7-5-8)13-12(14(16)21)9(2)17-15-18-10(3)19-20(13)15/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFPGJDRKHNDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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